molecular formula C16H28O4 B14758995 2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- CAS No. 736-42-5

2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-

Cat. No.: B14758995
CAS No.: 736-42-5
M. Wt: 284.39 g/mol
InChI Key: KLSSTQJRBUZCLM-UHFFFAOYSA-N
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Description

2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- is a complex organic compound that features a 2H-pyran ring structureThe 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the synthesis of various complex molecules .

Preparation Methods

The synthesis of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves several steps. . This method involves the cyclization of a dienone precursor under specific reaction conditions to form the 2H-pyran ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and metabolic pathwaysIn industry, it can be used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- can be compared with other similar compounds such as 2H-pyran-2-ol and 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid . These compounds share the 2H-pyran ring structure but differ in their substituents and overall chemical properties. The uniqueness of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- lies in its specific structural arrangement and the presence of the cyclohexanediylbis(oxy) group, which imparts distinct chemical and physical properties.

Properties

CAS No.

736-42-5

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

2-[4-(oxan-2-yloxy)cyclohexyl]oxyoxane

InChI

InChI=1S/C16H28O4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h13-16H,1-12H2

InChI Key

KLSSTQJRBUZCLM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CCC(CC2)OC3CCCCO3

Origin of Product

United States

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